Ezetimibe Fluoro Isomer - 1798008-25-9

Ezetimibe Fluoro Isomer

Catalog Number: EVT-1478436
CAS Number: 1798008-25-9
Molecular Formula: C24H21F2NO3
Molecular Weight: 409.44
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A stereoisomer of Ezetimibe. Ezetimibe inhibits intestinal cholesterol absorption by preventing cholesterol uptake by the Niemann-Pick C1-like 1 (NPC1L9) protein, a cholesterol transporter located in the apical membrane of enterocytes.

Ezetimibe

SCH 48461

Compound Description: SCH 48461, chemically (3R)-(3-Phenylpropyl)-1,(4S)-bis(4-methoxyphenyl)-2-azetidinone, represents a novel inhibitor of intestinal cholesterol absorption []. Research indicates its ability to decrease total plasma cholesterol levels in humans. Notably, SCH 48461 served as the foundation for developing Ezetimibe. Scientists explored its metabolism, synthesizing potential metabolites and evaluating their cholesterol-lowering effectiveness in cholesterol-fed hamsters. This led to the design of SCH 58235 (Ezetimibe), which leveraged activity-enhancing oxidation while hindering detrimental metabolic oxidation sites [].

Relevance: SCH 48461 holds significant relevance as the precursor to Ezetimibe Fluoro Isomer. The investigation of its structure-activity relationship (SAR) and the synthesis of its metabolites directly contributed to the rational design of Ezetimibe. Comparing the structures of SCH 48461 and Ezetimibe Fluoro Isomer illuminates the specific modifications made to enhance activity and address metabolic liabilities. Notably, the replacement of the methoxyphenyl groups in SCH 48461 with fluorophenyl and hydroxyphenyl moieties in Ezetimibe exemplifies a critical structural alteration [].

SCH 58235

Compound Description: SCH 58235, synonymous with Ezetimibe, is designated as 1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone. This compound demonstrates potent oral activity in inhibiting cholesterol absorption []. Its design aimed to harness beneficial oxidation while mitigating potentially harmful metabolic oxidation. Studies in cholesterol-fed hamsters revealed SCH 58235's exceptional efficacy in lowering liver cholesteryl esters, highlighting its potential as a cholesterol-lowering agent [].

SCH 60663

Compound Description: SCH 60663, chemically identified as 1-O-[4-[trans-(2S,3R)-1-(4-fluorophenyl)-4-oxo-3-[3(S)-hydroxy-3-(4-fluorophenyl)propyl]-2-azetidinyl]phenyl]-beta-D-glucuronic acid, is the principal circulating metabolite of Ezetimibe in humans [, ]. It is the glucuronide conjugate of Ezetimibe, formed through glucuronidation of the 4-hydroxyphenyl group []. Notably, SCH 60663 represents the major metabolite detected in human plasma after Ezetimibe administration and is primarily excreted in feces []. In vitro studies using human liver microsomes also identify SCH 60663 as the primary metabolite, while human jejunum microsomes generate two glucuronides, including SCH 60663 and the benzylic glucuronide SCH 488128 [].

Relevance: While SCH 60663 is a metabolite, its relationship to "Ezetimibe Fluoro Isomer" remains pertinent. The isomer's metabolic fate is a key consideration. It's possible that the altered fluorine position influences how the isomer is metabolized, potentially leading to different metabolite profiles compared to Ezetimibe and impacting its overall pharmacological activity and clearance [].

SCH 488128

Compound Description: SCH 488128, chemically defined as 1-O-[1(S)-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-2(S)-(4-hydroxyphenyl)-4-oxo-3(R)-azetidinyl]propyl]-beta-D-glucopyranuronic acid, is identified as the benzylic glucuronide of Ezetimibe []. Unlike the phenolic glucuronide SCH 60663, which is the major metabolite, SCH 488128 is detected as a trace metabolite in both dog and human plasma following Ezetimibe administration. Notably, in vitro experiments using recombinant human UDP-glucuronosyltransferase (UGT) enzymes revealed that while UGT1A1, UGT1A3, and UGT2B15 contribute to the formation of the phenolic glucuronide (SCH 60663), UGT2B7 exclusively produces SCH 488128 [].

Relevance: Similar to SCH 60663, though a minor metabolite, SCH 488128's formation pathway is relevant. If "Ezetimibe Fluoro Isomer" alters UGT enzyme affinity, it could shift the balance between these two glucuronides. This altered metabolism has implications for drug clearance, potential drug-drug interactions, and even active metabolite formation [].

(3R,4S)-4-((4-benzyloxy)phenyl)-l-(4-fluorophenyl)-3-(3-(4-fluorophenyl)-3-oxopropyl)-2-azetidinone

Compound Description: This compound, designated as Compound 2a in the source [], represents a crucial intermediate in Ezetimibe synthesis. Notably, it exhibits an enantiomeric purity exceeding 97.5% and a chemical purity surpassing 97%. The research delves into various processes for preparing Compound 2a, highlighting its significance in efficiently producing Ezetimibe [].

Relevance: As a synthesis intermediate, this compound provides insight into the steps needed to create "Ezetimibe Fluoro Isomer." Depending on the isomer's target fluorine arrangement, the synthetic route might need adjustments, starting from an intermediate stage or utilizing different protecting groups compared to Ezetimibe's production [].

1-(4-fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-propyllactam

Compound Description: This compound is identified as a key impurity during Ezetimibe synthesis []. It differs structurally from Ezetimibe in that a phenyl group replaces the 4-hydroxyphenyl group on one of the nitrogen atoms. The paper details a seven-step synthetic route to produce this impurity, utilizing 1-(5-methoxyl-1, 5-dioxoamyl)-4-(S)-phenyl-2-oxazolidinone as the starting material [].

Relevance: Impurities, even if structurally similar, can impact drug safety and efficacy. The synthesis of "Ezetimibe Fluoro Isomer" would need to account for potential analogous impurities arising from the fluorine substitution. Understanding this compound's formation helps in developing purification strategies to ensure the isomer's purity [].

3‐(4‐fluorophenyl)‐1‐[(3S)‐3‐hydroxy‐3‐(4‐hydroxyphenyl)propyl]‐4‐(4‐hydroxyphenyl)‐1H‐pyrrole‐2,5‐dione (14q)

Compound Description: Compound 14q is a noteworthy cholesterol absorption inhibitor highlighted in the research []. This compound emerged from a study exploring 2-azetidinone and 1H-pyrrole-2,5-dione derivatives as potential cholesterol absorption inhibitors with anti-inflammatory and antioxidant properties. In vitro evaluations confirmed 14q's potent cholesterol uptake inhibition, lack of cytotoxicity in L02 and HEK293T cell lines, and ability to reduce TNF-α, ROS, MDA, and LDH levels, suggesting its potential as a multi-target therapeutic agent for atherosclerosis [].

Relevance: Although structurally distinct from Ezetimibe Fluoro Isomer, Compound 14q shares the same therapeutic target: cholesterol absorption inhibition. This makes it a relevant comparison point for efficacy. Furthermore, 14q's additional anti-inflammatory and antioxidant properties underscore the potential for designing Ezetimibe derivatives, including the fluoro isomer, with expanded therapeutic benefits beyond cholesterol reduction [].

Properties

CAS Number

1798008-25-9

Product Name

Ezetimibe Fluoro Isomer

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one

Molecular Formula

C24H21F2NO3

Molecular Weight

409.44

InChI

InChI=1S/C24H21F2NO3/c25-16-7-9-17(10-8-16)27-23(15-5-11-18(28)12-6-15)20(24(27)30)13-14-22(29)19-3-1-2-4-21(19)26/h1-12,20,22-23,28-29H,13-14H2/t20-,22+,23-/m1/s1

SMILES

C1=CC=C(C(=C1)C(CCC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)O)O)F

Synonyms

3’-(2-Fluorophenyl) Ezetimibe; (3R,4S)-1-(4-Fluorophenyl)-3-[(3S)-3-(2-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)-2-azetidinone;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.